3,3',5,5'-Tetra-t-butylbiphenyl-2,2',6,6'-tetraol
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Overview
Description
3,3’,5,5’-Tetra-t-butylbiphenyl-2,2’,6,6’-tetraol is a chemical compound with the molecular formula C28H42O4 and a molecular weight of 442.64 g/mol . It is characterized by the presence of four tert-butyl groups and four hydroxyl groups attached to a biphenyl backbone. This compound is known for its stability and unique structural properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetra-t-butylbiphenyl-2,2’,6,6’-tetraol typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 3,3’,5,5’-Tetra-t-butylbiphenyl-2,2’,6,6’-tetraol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’-Tetra-t-butylbiphenyl-2,2’,6,6’-tetraol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3,3’,5,5’-Tetra-t-butylbiphenyl-2,2’,6,6’-tetraol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as an additive in materials science.
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetra-t-butylbiphenyl-2,2’,6,6’-tetraol involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Coordination Chemistry: The compound can act as a ligand, coordinating with metal ions to form stable complexes.
Drug Delivery: The biphenyl backbone provides a rigid structure that can be functionalized to enhance drug solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-Tetramethylbiphenyl-2,2’,6,6’-tetraol: Similar structure but with methyl groups instead of tert-butyl groups.
3,3’,5,5’-Tetraethylbiphenyl-2,2’,6,6’-tetraol: Similar structure but with ethyl groups instead of tert-butyl groups.
Uniqueness
3,3’,5,5’-Tetra-t-butylbiphenyl-2,2’,6,6’-tetraol is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and enhance the stability of the compound. This makes it particularly useful in applications requiring high thermal and chemical stability .
Properties
IUPAC Name |
4,6-ditert-butyl-2-(3,5-ditert-butyl-2,6-dihydroxyphenyl)benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O4/c1-25(2,3)15-13-16(26(4,5)6)22(30)19(21(15)29)20-23(31)17(27(7,8)9)14-18(24(20)32)28(10,11)12/h13-14,29-32H,1-12H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZNRPXICKUFLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1O)C2=C(C(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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